The Biosynthetic Pathway of Meleagrin: A Technical Guide
The Biosynthetic Pathway of Meleagrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meleagrin, a prenylated indole alkaloid with notable antimicrobial and anti-proliferative properties, is a secondary metabolite produced by various fungi, particularly of the Penicillium genus. Its complex triazaspirocyclic skeleton has garnered significant interest in the scientific community, prompting detailed investigations into its biosynthetic origins. This guide provides an in-depth overview of the meleagrin biosynthetic pathway, focusing on the genetic and enzymatic machinery responsible for its synthesis in the model organism Penicillium chrysogenum. We will delve into the key intermediates, the enzymes that catalyze their transformations, and the genetic architecture of the biosynthetic gene cluster. Furthermore, this document outlines the experimental methodologies employed to elucidate this intricate pathway and presents available quantitative data to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.
The Meleagrin Biosynthetic Gene Cluster
The biosynthesis of meleagrin is orchestrated by a set of co-regulated genes organized in a biosynthetic gene cluster (BGC), commonly referred to as the roquefortine/meleagrin (RGGM) cluster. In Penicillium chrysogenum, this cluster contains the genes encoding all the necessary enzymes for the conversion of the primary metabolites L-histidine and L-tryptophan into meleagrin.[1][2] The core genes within this cluster and their corresponding enzymes are pivotal for the stepwise construction of the meleagrin molecule. A homologous gene cluster, termed the oxaline (oxa) gene cluster, has also been identified in Penicillium oxalicum, which is responsible for the production of oxaline, a structurally related compound derived from meleagrin.[3]
The Biosynthetic Pathway: From Amino Acids to Meleagrin
The biosynthetic pathway of meleagrin is a branched pathway that commences with the condensation of L-histidine and L-tryptophan and proceeds through a series of complex enzymatic modifications. The key steps are outlined below.
Formation of the Diketopiperazine Core
The pathway is initiated by the non-ribosomal peptide synthetase (NRPS), RoqA , which catalyzes the condensation of L-histidine and L-tryptophan to form the diketopiperazine, histidyltryptophanyldiketopiperazine (HTD).[1][2]
A Branch Point in the Pathway
Following the formation of HTD, the pathway bifurcates.[1][2]
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Dehydrogenation: The cytochrome P450 oxidoreductase, RoqR , can dehydrogenate HTD to form dehydrohistidyltryptophanyldiketopiperazine (DHTD).
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Prenylation: The dimethylallyltryptophan synthetase, RoqD , can directly prenylate HTD to yield roquefortine D.
RoqD can also prenylate DHTD to produce roquefortine C. Furthermore, RoqR can convert roquefortine D to roquefortine C, creating a metabolic grid.[1][2]
Formation of Roquefortine C and Subsequent Oxidations
Roquefortine C is a key intermediate and a branch point from which the synthesis of other related alkaloids can diverge. In the meleagrin pathway, roquefortine C undergoes a series of oxidative transformations. Two monooxygenases, RoqM and RoqO , are responsible for the conversion of roquefortine C into glandicoline B, proceeding through the intermediate glandicoline A.[1][2]
The Final Methylation Step to Meleagrin
The final step in the biosynthesis of meleagrin is the methylation of the hydroxylamine group of glandicoline B. This reaction is catalyzed by the methyltransferase RoqN , utilizing S-adenosylmethionine (SAM) as the methyl donor.[1][2][3] In P. oxalicum, the homologous enzyme OxaG performs the same function.[3]
Quantitative Data
While detailed kinetic studies for all enzymes in the meleagrin pathway are not extensively available in the literature, some quantitative data has been reported. The following tables summarize the available information.
Table 1: Metabolite Production in Penicillium chrysogenum
| Metabolite | Wild-Type Strain | ΔroqA Mutant | ΔroqN Mutant |
| Roquefortine C | Present | Absent | Present |
| Glandicoline B | Present | Absent | Accumulated |
| Meleagrin | Present | Absent | Absent |
This table provides a semi-quantitative overview based on published findings. Precise concentrations can vary significantly with culture conditions.[1][2][4]
Table 2: Kinetic Parameters of OxaC from P. oxalicum
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Meleagrin | Data not available | Data not available | Data not available |
| Glandicoline B | Data not available | Data not available | Data not available |
Note: While the study on OxaC (a methyltransferase that converts meleagrin to oxaline) mentions the determination of steady-state kinetic constants via an HPLC-based assay, specific values for Km and kcat were not presented in a tabular format in the cited literature.[3]
Experimental Protocols
The elucidation of the meleagrin biosynthetic pathway has relied on a combination of genetic, analytical, and biochemical techniques. Below are detailed methodologies for key experiments.
Gene Deletion via CRISPR/Cas9 in Penicillium chrysogenum
This protocol outlines the general steps for deleting a gene within the roq cluster using CRISPR/Cas9 technology.
Materials:
-
P. chrysogenum protoplasts
-
Cas9 protein
-
in vitro transcribed single guide RNA (sgRNA) targeting the gene of interest
-
Donor DNA with homology arms flanking a selection marker
-
PEG-calcium chloride solution
-
Regeneration agar plates with selective agent
Procedure:
-
sgRNA Design and Synthesis: Design a 20-nucleotide sgRNA specific to the target gene. Synthesize the sgRNA via in vitro transcription.
-
Donor DNA Preparation: Construct a donor DNA molecule containing a selectable marker (e.g., hygromycin resistance) flanked by 5' and 3' homology arms (typically ~1 kb) corresponding to the regions upstream and downstream of the target gene.
-
Protoplast Preparation: Generate protoplasts from young P. chrysogenum mycelium using a lytic enzyme mixture.
-
Transformation: a. Pre-incubate purified Cas9 protein with the sgRNA to form a ribonucleoprotein (RNP) complex. b. Mix the RNP complex and the donor DNA with the prepared protoplasts. c. Add PEG-calcium chloride solution to facilitate DNA uptake. d. Plate the transformation mixture onto regeneration agar containing the appropriate selective agent.
-
Screening and Verification: a. Isolate genomic DNA from putative transformants. b. Verify the gene deletion by PCR using primers flanking the target gene locus. c. Confirm the absence of the target gene and the integration of the selection marker by sequencing.[5][6]
Heterologous Expression of Roq Enzymes in E. coli
This protocol describes the general workflow for expressing and purifying a Roq enzyme for in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET vector with a His-tag)
-
cDNA of the roq gene of interest
-
LB medium and appropriate antibiotic
-
IPTG (isopropyl β-D-1-thiogalactopyranoside)
-
Ni-NTA affinity chromatography column
-
Purification buffers (lysis, wash, elution)
Procedure:
-
Cloning: Clone the cDNA of the target roq gene into the expression vector.
-
Transformation: Transform the expression plasmid into the E. coli expression strain.
-
Expression: a. Grow the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. b. Induce protein expression by adding IPTG and incubate at a lower temperature (e.g., 16-25°C) overnight.
-
Purification: a. Harvest the cells by centrifugation and lyse them. b. Clarify the lysate by centrifugation. c. Load the supernatant onto a Ni-NTA column. d. Wash the column to remove non-specifically bound proteins. e. Elute the His-tagged Roq enzyme using an imidazole gradient.
-
Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.[7]
HPLC-MS/MS Analysis of Meleagrin and Intermediates
This protocol provides a general framework for the detection and quantification of metabolites in the meleagrin pathway.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Extract the metabolites from fungal culture broth or mycelium using an appropriate organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in the mobile phase.
-
Chromatographic Separation: a. Inject the sample onto the C18 column. b. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 5-95% B over 20 minutes.
-
Mass Spectrometric Detection: a. Operate the mass spectrometer in positive ion mode. b. Use selected reaction monitoring (SRM) for targeted quantification of each metabolite, monitoring specific precursor-to-product ion transitions.
-
Quantification: Generate a calibration curve using authentic standards of the metabolites to quantify their concentrations in the samples.[8][9]
Visualizations
Biosynthetic Pathway of Meleagrin
Caption: The branched biosynthetic pathway of Meleagrin in P. chrysogenum.
Experimental Workflow for Gene Deletion
Caption: Workflow for CRISPR/Cas9-mediated gene deletion in P. chrysogenum.
Logical Relationship of the Roq Gene Cluster and Meleagrin Biosynthesis
Caption: Relationship between the roq gene cluster, enzymes, and the Meleagrin pathway.
References
- 1. One moment, please... [metabolomicscentre.nl]
- 2. A Branched Biosynthetic Pathway Is Involved in Production of Roquefortine and Related Compounds in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling sequential late-stage methyltransferase reactions in the meleagrin/oxaline biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Genome Editing in Penicillium chrysogenum Using Cas9 Ribonucleoprotein Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9 Based Genome Editing of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous protein expression in E. coli [protocols.io]
- 8. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
